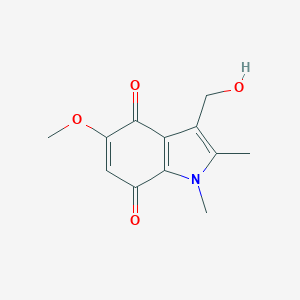
3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione
Übersicht
Beschreibung
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reagents, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis
The physical properties like melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc., are studied .Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-Inflammatory Properties
Scientific Field
Biochemistry and Pharmacology
3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione
exhibits potent antioxidant and anti-inflammatory effects. Researchers have investigated its ability to scavenge free radicals, protect cellular components, and modulate inflammatory pathways. These properties make it a promising candidate for developing natural antioxidants and anti-inflammatory agents.
Experimental Procedures
- Synthesis : The compound can be synthesized using appropriate chemical reactions, such as a one-pot Wittig synthesis from fructose . The synthesis involves refluxing fructose in dimethyl sulfoxide (DMSO) followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate.
Results
The stable derivative obtained from this synthesis demonstrates good water solubility and potential for biological screening . Further studies are needed to explore its specific mechanisms of action and potential therapeutic applications.
Environmental Chemistry
Scientific Field
Environmental Science
Summary
Researchers explore the fate and impact of chemicals in the environment. The compound’s stability, degradation, and potential toxicity are relevant.
Experimental Procedures
Results
Insights into its environmental behavior guide risk assessment and management.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)-5-methoxy-1,2-dimethylindole-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-6-7(5-14)10-11(13(6)2)8(15)4-9(17-3)12(10)16/h4,14H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNGGVGRGMBLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439293 | |
| Record name | 3-hydroxymethyl-5-methoxy-1,2-dimethylindole-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione | |
CAS RN |
161518-24-7 | |
| Record name | 3-hydroxymethyl-5-methoxy-1,2-dimethylindole-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)
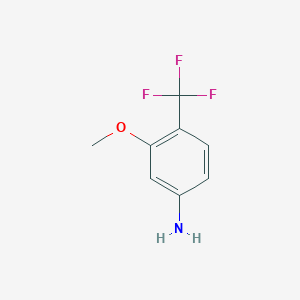
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester](/img/structure/B173748.png)
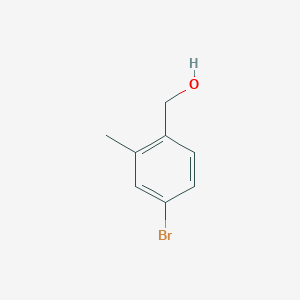
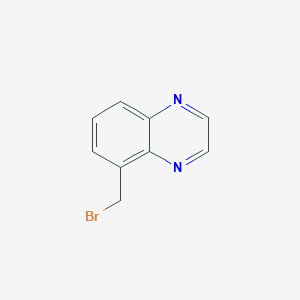
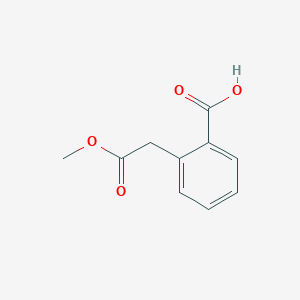
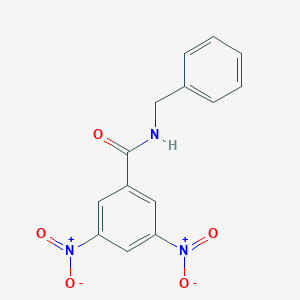
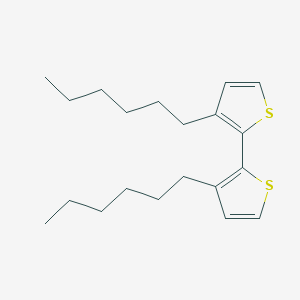
![1,4-Bis[(3-ethyl-3-oxetanylmethoxy)methyl]benzene](/img/structure/B173767.png)
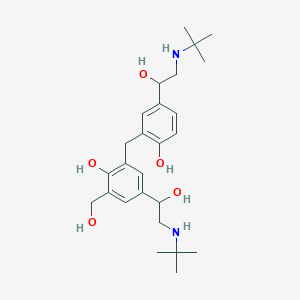
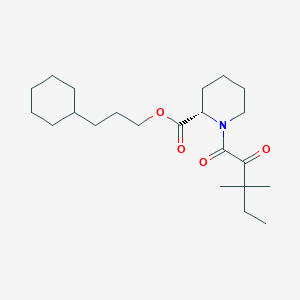
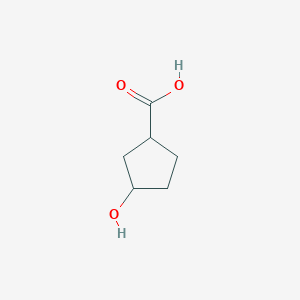
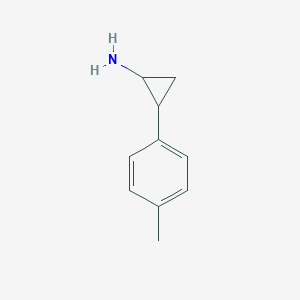
![2,7-Diazaspiro[3.5]nonane](/img/structure/B173780.png)